2-(Trifluoromethyl)phenyl-DL-alanine
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Overview
Description
2-(Trifluoromethyl)phenyl-DL-alanine is an organic compound with the molecular formula C10H10F3NO2. It is a derivative of phenylalanine, where a trifluoromethyl group is attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions .
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)phenyl-DL-alanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)phenyl-DL-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated phenyl oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
2-(Trifluoromethyl)phenyl-DL-alanine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)phenyl-DL-alanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenylalanine: Similar in structure but may have different stereochemistry.
4-(Trifluoromethyl)phenylalanine: The trifluoromethyl group is attached at a different position on the phenyl ring.
3-(Trifluoromethyl)phenylalanine: Another positional isomer with the trifluoromethyl group at the meta position.
Uniqueness
2-(Trifluoromethyl)phenyl-DL-alanine is unique due to its specific trifluoromethylation pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the ortho position can enhance its stability and binding properties compared to other positional isomers .
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)anilino]propanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-6(9(15)16)14-8-5-3-2-4-7(8)10(11,12)13/h2-6,14H,1H3,(H,15,16) |
InChI Key |
WWKVBESFUCDSGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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